Antimicrobial agent-22

Description

BenchChem offers high-quality Antimicrobial agent-22 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antimicrobial agent-22 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H16N4OS |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

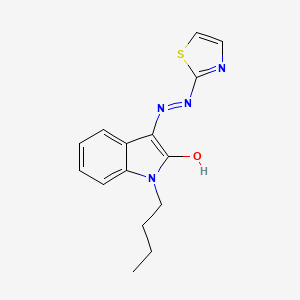

1-butyl-3-(1,3-thiazol-2-yldiazenyl)indol-2-ol |

InChI |

InChI=1S/C15H16N4OS/c1-2-3-9-19-12-7-5-4-6-11(12)13(14(19)20)17-18-15-16-8-10-21-15/h4-8,10,20H,2-3,9H2,1H3 |

InChI Key |

PZDNXOPMAOCIEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C1O)N=NC3=NC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Antimicrobial Agent-22": A Technical Guide to Two Novel Therapeutic Candidates

Introduction: The designation "Antimicrobial agent-22" has been associated with two distinct and promising therapeutic candidates, each originating from different discovery paradigms and exhibiting unique mechanisms of action. This technical guide provides an in-depth exploration of both entities: the synthetic peptide MR-22, identified through advanced computational modeling, and the small molecule THI 6c, a thiazolyl hydrazineylidenyl indolone developed through medicinal chemistry. This paper will serve as a resource for researchers, scientists, and drug development professionals by detailing the discovery, origin, and mechanisms of action of these agents, presenting quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Part 1: MR-22 - A Computationally Identified Antimicrobial Peptide

Discovery and Origin

MR-22 is a novel antimicrobial peptide (AMP) identified from the UniProt database using a sophisticated multitask adaptive modeling approach.[1][2] This computational strategy was designed to identify peptides with potent antimicrobial properties.

The peptide, with the amino acid sequence MAKRRKKAKKKAKKAKKRRRRR-NH2, was chemically synthesized using solid-phase synthesis by GL Biochem in Shanghai, China.[1][2] The synthesized peptide was purified to over 95% purity using reversed-phase high-performance liquid chromatography (RP-HPLC).[2] Its molecular weight was confirmed by high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS).[2]

Quantitative Data Summary

The antimicrobial and cytotoxic activities of MR-22 have been quantified against various strains and cell lines. The data is summarized in the table below.

| Parameter | Test Strain/Cell Line | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | Multidrug-resistant E. coli | 4 - 32 µg/mL | [3] |

| Minimum Bactericidal Concentration (MBC) | Multidrug-resistant E. coli | 4 - 32 µg/mL | [4] |

| Cytotoxicity | L-O2 and HK-2 cells | No significant cytotoxicity observed | [1][5] |

| Hemolytic Activity | Human Red Blood Cells | No significant hemolysis observed | [1][5] |

| In vivo efficacy | Mice with peritonitis | Reduced bacterial burden and mortality | [1][5] |

Experimental Protocols

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The MIC and MBC of MR-22 against E. coli were determined using the microdilution method.[5]

-

Time-Kill Kinetics Assay: The bactericidal speed of MR-22 was evaluated through time-kill assays.[4] Bacterial suspensions were incubated with various concentrations of MR-22, and colony-forming units (CFUs) were counted at different time intervals.[2]

-

Cytotoxicity Assay: The cytotoxicity of MR-22 was assessed against L-O2 and HK-2 cells using the CCK-8 assay.[1]

-

Hemolytic Activity Assay: The hemolytic effect of MR-22 was determined by incubating different concentrations of the peptide with a 4% suspension of human red blood cells for one hour.[1]

-

Scanning Electron Microscopy (SEM): To observe morphological changes in E. coli induced by MR-22, SEM was employed.[5]

-

Membrane Permeability Assay: Laser confocal microscopy and flow cytometry were used to assess the ability of MR-22 to disrupt the bacterial cell membrane.[1]

-

Reactive Oxygen Species (ROS) Measurement: The intracellular ROS levels in E. coli after treatment with MR-22 were measured using DCFH-DA.[1][5]

-

ATP Determination: The effect of MR-22 on intracellular ATP concentrations in E. coli was quantified.[1][5]

-

Mice Peritonitis Model: The therapeutic potential of MR-22 in vivo was evaluated in a mouse model of peritonitis induced by multidrug-resistant E. coli.[1][5]

Visualizations

Part 2: Antimicrobial Agent-22 (THI 6c) - A Synthetic Small Molecule

Discovery and Origin

"Antimicrobial agent-22," also referred to as THI 6c, is a member of a novel class of compounds known as thiazolyl hydrazineylidenyl indolones.[6] This small molecule was developed through a medicinal chemistry approach aimed at constructing unique chemical scaffolds to combat multidrug-resistant microbes.[6]

Quantitative Data Summary

THI 6c has demonstrated potent, broad-spectrum antimicrobial activity with favorable safety and pharmacokinetic profiles.

| Parameter | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | Broad antimicrobial spectrum | 0.25 - 1 µg/mL |

| Cytotoxicity | Low cytotoxicity | [6] |

| Hemolytic Activity | Low hemolysis | [6] |

| Bactericidal Activity | Rapidly bactericidal | [6] |

| Anti-biofilm Activity | Good | [6] |

| Resistance Development | Significantly impedes bacterial resistance | [6] |

Experimental Protocols

The specific, detailed experimental protocols for the evaluation of THI 6c are not fully available in the provided search results. However, the research indicates that standard methodologies were used to assess its antimicrobial efficacy, cytotoxicity, hemolytic properties, and mechanism of action.[6]

Mechanism of Action

The antibacterial mechanism of THI 6c is multi-targeted.[7] It has been shown to:

-

Effectively penetrate the cell membrane of Methicillin-resistant Staphylococcus aureus (MRSA).[6]

-

Embed within bacterial DNA, forming a supramolecular complex that hinders DNA replication.[6]

-

Reduce cellular metabolic activity by targeting and interfering with the function of pyruvate kinase in MRSA.[6]

Visualization

Comparative Analysis and Conclusion

The two agents designated as "Antimicrobial agent-22" represent distinct and important avenues in the search for new anti-infective therapies.

-

MR-22 exemplifies the power of computational biology and bioinformatics in identifying novel antimicrobial peptides from vast biological databases. Its mechanism of action, centered on membrane disruption and induction of oxidative stress, is characteristic of many AMPs and offers a promising strategy against multidrug-resistant Gram-negative bacteria like E. coli.

-

THI 6c showcases the continued importance of synthetic medicinal chemistry in developing novel small molecules with potent, broad-spectrum antimicrobial activity. Its multi-targeted approach, involving interference with DNA replication and essential metabolic enzymes, presents a formidable challenge to the development of bacterial resistance.

For researchers and drug developers, both MR-22 and THI 6c offer valuable insights. The development of MR-22 highlights the potential of in silico methods for rapid and targeted discovery, while the creation of THI 6c underscores the efficacy of rational drug design in generating novel chemical entities with multifaceted mechanisms of action. Continued investigation into both these "Antimicrobial agent-22s" is warranted to fully elucidate their therapeutic potential in the ongoing battle against antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli [frontiersin.org]

- 5. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazolyl hydrazineylidenyl indolones as unique potential multitargeting broad-spectrum antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to Antimicrobial Agent-22 (THI 6c)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial agent-22, also identified as thiazolyl hydrazineylidenyl indolone 6c (THI 6c), is a novel, multi-target, broad-spectrum antimicrobial agent with significant potential for combating multidrug-resistant pathogens. This document provides a detailed overview of its chemical structure, physicochemical properties, antimicrobial activity, and mechanism of action. It also includes detailed experimental protocols for key assays and visualizations of its proposed signaling pathways and experimental workflows.

Chemical Structure and Properties

Antimicrobial agent-22 (THI 6c) is a synthetic small molecule belonging to the thiazolyl hydrazineylidenyl indolone class of compounds.[1][2]

Chemical Structure:

(Image courtesy of MedChemExpress)

(Image courtesy of MedChemExpress)

Physicochemical and Pharmacological Properties:

| Property | Value | Reference |

| IUPAC Name | (Z)-1-butyl-3-((2-(thiazol-2-yl)hydrazono)methyl)-1H-indol-2(3H)-one | N/A |

| Synonyms | THI 6c | [1][3] |

| Molecular Formula | C₁₅H₁₆N₄OS | [1] |

| Molecular Weight | 300.38 g/mol | [1] |

| CAS Number | 2373339-51-4 | [1] |

| General Description | A multi-target, broad-spectrum antibacterial agent with rapid bactericidal ability, good anti-biofilm activity, low cytotoxicity, and low hemolytic properties. | [1][2] |

| Pharmacokinetics | Displays promising pharmacokinetic properties. | [2] |

Antimicrobial Activity

THI 6c exhibits potent antimicrobial efficacy against a wide range of bacterial and fungal strains, in many cases surpassing the activity of clinical drugs such as chloromycetin, norfloxacin, cefdinir, and fluconazole.[2]

Table of Minimum Inhibitory Concentrations (MICs):

| Microbial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 1 | [2] |

| Staphylococcus aureus | Gram-positive | 0.25 - 1 | [2] |

| Bacillus subtilis | Gram-positive | 0.25 - 1 | [2] |

| Escherichia coli | Gram-negative | 0.25 - 1 | [2] |

| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1 | [2] |

| Candida albicans | Fungus | 0.25 - 1 | [2] |

| Candida glabrata | Fungus | 0.25 - 1 | [2] |

| Aspergillus fumigatus | Fungus | 0.25 - 1 | [2] |

Mechanism of Action

THI 6c employs a multi-targeted approach to exert its antimicrobial effects, primarily against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves a cascade of events leading to bacterial cell death.[2]

Signaling Pathway of THI 6c's Antimicrobial Action:

Caption: Proposed multi-target mechanism of action for Antimicrobial agent-22 (THI 6c).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of THI 6c.

Synthesis of Thiazolyl Hydrazineylidenyl Indolones (General Protocol)

The synthesis of THI 6c and its analogs is typically achieved through a multi-step process involving the condensation of a substituted isatin with a thiazole-containing hydrazine.

Workflow for Synthesis of THI 6c:

Caption: General synthetic workflow for Antimicrobial agent-22 (THI 6c).

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of THI 6c is quantified by determining the MIC using the broth microdilution method.

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of THI 6c: A stock solution of THI 6c is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of THI 6c that results in no visible growth (turbidity) of the microorganism.

Mechanism of Action Studies

The interaction of THI 6c with bacterial DNA can be investigated using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or electrophoretic mobility shift assays (EMSA).

General Protocol for UV-Vis Titration:

-

A solution of bacterial DNA of known concentration is prepared in a suitable buffer.

-

An initial UV-Vis spectrum of the DNA solution is recorded.

-

Aliquots of a stock solution of THI 6c are incrementally added to the DNA solution.

-

After each addition, the solution is allowed to equilibrate, and a new UV-Vis spectrum is recorded.

-

Changes in the absorbance and wavelength of the DNA peaks are monitored to determine the binding affinity and mode of interaction.

The inhibitory effect of THI 6c on the enzymatic activity of pyruvate kinase is assessed using a coupled enzyme assay.

Protocol for Pyruvate Kinase Inhibition Assay:

-

Reaction Mixture Preparation: A reaction mixture containing buffer, ADP, phosphoenolpyruvate (PEP), lactate dehydrogenase (LDH), and NADH is prepared.

-

Incubation with Inhibitor: Varying concentrations of THI 6c are pre-incubated with pyruvate kinase.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (PEP).

-

Measurement: The activity of pyruvate kinase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by LDH as it converts pyruvate (the product of the pyruvate kinase reaction) to lactate.

-

Data Analysis: The percentage of inhibition at each concentration of THI 6c is calculated, and the IC₅₀ value is determined.

ADME and Toxicity

Preliminary studies indicate that THI 6c possesses favorable pharmacokinetic properties and exhibits low cytotoxicity and hemolytic activity, suggesting a good safety profile.[2] Further comprehensive ADME/Tox studies are warranted to fully characterize its drug-like properties.

Logical Flow for ADME/Tox Evaluation:

References

An In-depth Technical Guide to the Synthesis and Characterization of THI 6c (Antimicrobial Agent-22)

A Novel Multi-Targeting Broad-Spectrum Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens presents a significant global health challenge. In response, this technical guide details the synthesis, characterization, and antimicrobial profile of THI 6c, also known as Antimicrobial Agent-22. THI 6c is a novel thiazolyl hydrazineylidenyl indolone that has demonstrated potent, broad-spectrum antimicrobial activity against a range of pathogenic and drug-resistant microorganisms.[1] This document provides a comprehensive overview of its chemical synthesis, detailed characterization data, experimental protocols for evaluating its biological activity, and an elucidation of its multi-targeting mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapeutics.

Introduction

THI 6c is a synthetic small molecule belonging to the thiazolyl hydrazineylidenyl indolone (THI) class of compounds.[1] It has emerged as a promising antimicrobial candidate due to its potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Notably, THI 6c exhibits a multi-pronged mechanism of action, which is a desirable attribute in combating the development of microbial resistance.[1] This guide offers an in-depth exploration of the scientific data and methodologies related to THI 6c.

Synthesis of THI 6c

The synthesis of THI 6c is a multi-step process involving the preparation of key intermediates. The general synthetic route is outlined below.

Synthesis Workflow

References

T22 Peptide: A Technical Guide to its Potential as an Antimicrobial Agent

Introduction

The T22 peptide, also known as [Tyr5,12,Lys7]-polyphemusin II, is an 18-mer synthetic derivative of polyphemusin I, a cationic antimicrobial peptide (AMP) originally isolated from the American horseshoe crab.[1] Initially developed as an anti-HIV agent due to its potent antagonism of the CXCR4 receptor, a coreceptor for HIV entry into T-cells, T22 has garnered significant interest for its multifaceted therapeutic potential.[1][2][3] Beyond its antiviral and anticancer applications, where it serves as a targeting ligand for drug delivery to CXCR4-overexpressing cancer cells, recent studies have unveiled its intrinsic antimicrobial and anti-biofilm properties.[1][4] This guide provides a comprehensive technical overview of the T22 peptide as a potential antimicrobial agent, detailing its activity, safety profile, and the experimental methodologies used for its evaluation.

Antimicrobial Activity

T22 has demonstrated a modest but broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy has been quantified through the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of T22 Peptide

| Microorganism | Strain | MIC (µmol/L) | Reference |

| Escherichia coli | ATCC 25922 | >64 | [1] |

| Staphylococcus aureus | ATCC 29737 | 32 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | >64 | [1] |

Data extracted from Falgàs et al., 2021.[1]

In addition to inhibiting bacterial growth, T22 has also been shown to effectively inhibit the formation of biofilms by both E. coli and S. aureus.[1]

Mechanism of Action

While the precise antimicrobial mechanism of T22 is not fully elucidated, it is believed to share characteristics with other cationic antimicrobial peptides.[1] These peptides are typically amphipathic, possessing both hydrophobic and cationic domains that allow them to interact with and disrupt the negatively charged bacterial cell membranes, leading to permeabilization and cell death.[5][6]

The primary described mechanism for T22 in human cells is its high-affinity binding to the CXCR4 receptor.[1][7] This interaction is central to its anti-HIV activity, as it blocks the entry of the virus into host cells.[2][7] In the context of cancer therapy, this specific binding is exploited to deliver cytotoxic agents to tumors that overexpress CXCR4.[1][4] While CXCR4 is not present in bacteria, the structural and chemical properties of T22 that facilitate this binding—namely its cationic and amphipathic nature—are likely responsible for its antimicrobial effects.

Logical Relationship of T22's Known Activities

Caption: Logical flow of T22 peptide's known biological activities.

Safety and Cytotoxicity

A critical aspect of any potential therapeutic agent is its safety profile. T22 has been shown to exhibit low cytotoxicity against mammalian cells and a lack of hemolytic activity, highlighting its potential as a safe antimicrobial agent.[1]

Table 2: Cytotoxicity and Hemolytic Activity of T22 Peptide

| Assay | Cell Line / Blood Type | Concentration (µmol/L) | Result | Reference |

| Mammalian Cell Viability | NIH3T3 (Murine Fibroblasts) | 64 | ~90% viability | [1] |

| Mammalian Cell Viability | MRC-5 (Human Lung Fibroblasts) | 64 | ~100% viability | [1] |

| Mammalian Cell Viability | HeLa (Human Cervical Cancer) | 64 | ~80% viability | [1] |

| Hemolytic Activity | Human Erythrocytes | 64 | No significant hemolysis | [1] |

Data extracted from Falgàs et al., 2021.[1]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of T22's antimicrobial and cytotoxic properties.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of T22 is determined using the broth microdilution method.[1]

-

Preparation of Peptide Dilutions: A two-fold serial dilution of the T22 peptide is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range typically spans from 2 to 64 µmol/L.

-

Bacterial Inoculum Preparation: The test bacteria (E. coli, S. aureus, P. aeruginosa) are cultured to the mid-logarithmic phase. The bacterial suspension is then diluted in MHB to a final concentration of 1 x 10^6 colony-forming units per milliliter (CFU/mL).

-

Inoculation: 50 µL of the prepared bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 18 hours without agitation.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. Bacterial growth can be assessed by measuring the optical density at 620 nm (OD620).[1]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mammalian Cell Viability Assay

The potential cytotoxicity of T22 against mammalian cells is assessed using a luminescent cell viability assay.[1]

-

Cell Seeding: Murine embryo fibroblasts (NIH3T3), human lung fibroblasts (MRC-5), and human cervical cancer cells (HeLa) are seeded in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well and cultured for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the T22 peptide (e.g., 8, 16, 32, and 64 µmol/L).

-

Incubation: The cells are incubated with the peptide for 48 hours.

-

Viability Assessment: The cell viability is determined using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells. The luminescent signal is measured using a microplate reader.[1]

Hemolysis Assay

The hemolytic activity of T22 is evaluated against human red blood cells.[1]

-

Erythrocyte Preparation: Freshly drawn human erythrocytes are washed three times with phosphate-buffered saline (PBS) by centrifugation. A 1% (v/v) suspension of erythrocytes in PBS is prepared.

-

Peptide Incubation: The erythrocyte suspension is incubated with different concentrations of the T22 peptide (e.g., 16, 32, and 64 µmol/L) in a 96-well plate for 1 hour at 37°C.

-

Hemolysis Measurement: The plate is centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 450 nm. A positive control (e.g., Triton X-100) is used to determine 100% hemolysis, and a negative control (PBS) is used for baseline measurement.

Caption: Workflows for mammalian cell viability and hemolysis assays.

Conclusion and Future Directions

The T22 peptide presents a promising profile as a potential antimicrobial agent, characterized by its broad-spectrum activity and favorable safety profile.[1] Its dual function as both a targeting agent for CXCR4-positive cells and a direct antimicrobial offers intriguing possibilities for novel therapeutic strategies, particularly in the context of infections associated with cancer.[4] Further research is warranted to fully elucidate its antimicrobial mechanism of action, optimize its activity through structural modifications, and evaluate its efficacy in in vivo infection models. The development of T22 and its derivatives could contribute to the much-needed arsenal of new antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. Antibacterial Activity of T22, a Specific Peptidic Ligand of the Tumoral Marker CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An anti-HIV peptide, T22, forms a highly active complex with Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T22 peptide - Tyr5,12,Lys7]-polyphemusin II peptide - SB-PEPTIDE [sb-peptide.com]

- 4. The activity of Peptide T22 as antimicrobial drug opens new possibilities for the local control of bacterial infections related to tumors - Nanbiosis [nanbiosis.es]

- 5. Antibacterial Action of Structurally Diverse Cationic Peptides on Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Peptides Targeting Gram-Positive Bacteria [mdpi.com]

- 7. Inhibitory Mechanism of the CXCR4 Antagonist T22 against Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Antimicrobial Agent-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial resistance (AMR) represents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. This document provides a comprehensive technical overview of the in vitro efficacy of "Antimicrobial agent-22," a novel investigational compound. The data and protocols presented herein are intended to guide researchers and drug development professionals in the evaluation of this and similar antimicrobial candidates. This guide will detail the antimicrobial spectrum of Agent-22, its potency against a panel of clinically relevant microorganisms, and standardized methodologies for its in vitro assessment.

Antimicrobial Activity of Agent-22

The in vitro activity of Antimicrobial agent-22 was evaluated against a diverse panel of bacterial and fungal pathogens. The primary metrics for assessing its efficacy were the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Table 1: In Vitro Antimicrobial Activity of Agent-22

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 2 | 4 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 4 | 8 |

| Streptococcus pneumoniae | ATCC 49619 | 1 | 2 |

| Escherichia coli | ATCC 25922 | 8 | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 | 32 |

| Candida albicans | ATCC 90028 | 4 | 8 |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation of antimicrobial efficacy. The following sections describe the methodologies used to generate the data presented in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Antimicrobial agent-22 was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial or fungal colonies from an overnight culture on appropriate agar plates were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast.

-

Drug Dilution: A serial two-fold dilution of Antimicrobial agent-22 was prepared in a 96-well microtiter plate using the appropriate broth.

-

Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.

-

Determination of MIC: The MIC was determined as the lowest concentration of the agent that completely inhibited visible growth.

Minimum Bactericidal Concentration (MBC) Assay

Following the determination of the MIC, the MBC was determined to assess the cidal activity of Antimicrobial agent-22.

-

Subculturing: Aliquots (10 µL) were taken from all wells of the MIC plate that showed no visible growth and were plated onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria).

-

Incubation: The agar plates were incubated at 35-37°C for 18-24 hours.

-

Determination of MBC: The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the sequential workflow for the in vitro evaluation of a novel antimicrobial agent like "Antimicrobial agent-22."

Workflow for in vitro antimicrobial efficacy testing.

Postulated Signaling Pathway Inhibition by Agent-22

Based on preliminary mechanistic studies, it is hypothesized that Antimicrobial agent-22 interferes with a critical bacterial signaling pathway involved in cell wall synthesis. The diagram below illustrates this proposed mechanism of action.

Proposed inhibition of the bacterial cell wall synthesis pathway by Agent-22.

A Technical Guide to the Preliminary Cytotoxicity Assessment of Antimicrobial Agent-22

Introduction

The development of novel antimicrobial agents is a critical global health priority. A pivotal step in the preclinical evaluation of any new chemical entity is the assessment of its potential toxicity to mammalian cells. This document provides a comprehensive technical overview of the preliminary in vitro cytotoxicity assessment of a novel investigational compound, "Antimicrobial Agent-22" (hereafter referred to as AMA-22).

The primary objective of this assessment is to determine the concentration-dependent effects of AMA-22 on cellular viability, membrane integrity, and the induction of programmed cell death (apoptosis). The data herein were generated using a panel of standard, well-validated cell-based assays to establish an early-stage safety profile and determine a therapeutic window. This guide details the experimental protocols, presents the quantitative findings in a structured format, and visualizes key workflows and biological pathways to facilitate interpretation.

Experimental Protocols

Detailed methodologies for the core cytotoxicity assays are provided below.

Cell Culture

-

Cell Line: Human embryonic kidney 293 (HEK293) cells were used as the model mammalian cell line.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[2]

-

Protocol:

-

HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

-

The culture medium was replaced with fresh medium containing AMA-22 at various concentrations (0.1 µM to 200 µM). A vehicle control (0.1% DMSO) and a positive control (10% DMSO) were included.

-

Plates were incubated for 24 hours at 37°C.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

-

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4] Loss of membrane integrity results in the leakage of this stable cytosolic enzyme.[3]

-

Protocol:

-

Cells were seeded and treated with AMA-22 for 24 hours, as described in the MTT assay protocol.

-

Control wells for maximum LDH release were included by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[4][5]

-

An aliquot of the cell culture supernatant from each well was transferred to a new 96-well plate.

-

The LDH reaction mixture (containing a substrate and a tetrazolium salt) was added to each supernatant sample.

-

The plate was incubated for 30 minutes at room temperature, protected from light.

-

The reaction was stopped by adding a stop solution.

-

The absorbance was measured at 490 nm.

-

Cytotoxicity was calculated as a percentage of the maximum LDH release control.

-

Annexin V-FITC / Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Annexin V-FITC: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

-

Protocol:

-

HEK293 cells were seeded in 6-well plates and treated with selected concentrations of AMA-22 (e.g., 25 µM, 50 µM, and 100 µM) for 24 hours.

-

Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.

-

The cell pellet was resuspended in 1X Annexin V Binding Buffer.

-

Annexin V-FITC and PI were added to the cell suspension, which was then incubated for 15 minutes at room temperature in the dark.

-

An additional 400 µL of Binding Buffer was added to each sample.

-

Samples were analyzed immediately using a flow cytometer. Data were collected for at least 10,000 events per sample.

-

Quantitative Data Presentation

The results from the cytotoxicity assays are summarized in the tables below.

Table 1: Dose-Dependent Effect of AMA-22 on HEK293 Cell Viability (MTT Assay)

| AMA-22 Conc. (µM) | Mean Cell Viability (%) | Standard Deviation (±) |

| 0 (Vehicle) | 100.0 | 4.5 |

| 1 | 98.2 | 5.1 |

| 5 | 95.6 | 4.8 |

| 10 | 91.3 | 5.5 |

| 25 | 74.9 | 6.2 |

| 50 | 51.8 | 5.9 |

| 100 | 28.4 | 4.3 |

| 200 | 10.1 | 3.1 |

| IC₅₀ Value: | 50.5 µM |

Table 2: Membrane Damage Assessment via LDH Release

| AMA-22 Conc. (µM) | Mean Cytotoxicity (% of Max LDH Release) | Standard Deviation (±) |

| 0 (Vehicle) | 4.8 | 1.5 |

| 10 | 6.1 | 1.9 |

| 25 | 15.7 | 2.8 |

| 50 | 35.2 | 4.1 |

| 100 | 68.9 | 5.6 |

| 200 | 85.4 | 6.0 |

Table 3: Apoptosis vs. Necrosis Profile (Annexin V/PI Assay)

| Treatment (24h) | Viable Cells (%) (Annexin V⁻/PI⁻) | Early Apoptotic (%) (Annexin V⁺/PI⁻) | Late Apoptotic/Necrotic (%) (Annexin V⁺/PI⁺) |

| Vehicle Control | 96.1 | 2.5 | 1.4 |

| AMA-22 (25 µM) | 78.3 | 15.8 | 5.9 |

| AMA-22 (50 µM) | 55.2 | 32.7 | 12.1 |

| AMA-22 (100 µM) | 31.5 | 45.6 | 22.9 |

Visualizations: Workflows and Pathways

Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental process and a key biological pathway relevant to the observed cytotoxicity.

Caption: Experimental workflow for the in vitro cytotoxicity assessment of AMA-22.

The data suggest that AMA-22 induces cell death primarily through apoptosis. A simplified diagram of the intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism for drug-induced cytotoxicity, is shown below.[6][7][8]

Caption: Simplified intrinsic apoptosis pathway potentially activated by AMA-22.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Antimicrobial Agent-22: A Multi-Targeting Approach to Combat Drug-Resistant Bacteria

For Immediate Release

In an era where antimicrobial resistance poses a grave threat to global health, the discovery of novel therapeutic agents is paramount. This technical guide delves into the core scientific findings surrounding Antimicrobial agent-22 , also identified as THI 6c , a promising multi-target, broad-spectrum antibacterial compound.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the agent's efficacy, safety profile, and proposed mechanisms of action, based on foundational research.

Antimicrobial agent-22 (THI 6c) is a member of the thiazolyl hydrazineylidenyl indolone (THI) class of compounds.[3] Preclinical investigations have highlighted its potent and rapid bactericidal capabilities, significant anti-biofilm activity, and a favorable safety profile characterized by low cytotoxicity and hemolytic properties.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies of Antimicrobial agent-22 (THI 6c), showcasing its potential as a formidable candidate in the fight against pathogenic and drug-resistant microorganisms.

Table 1: Antimicrobial Efficacy

The broad-spectrum activity of Antimicrobial agent-22 (THI 6c) has been demonstrated against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, are presented below. The reported data indicates superior efficacy compared to several conventional antibiotics.[3]

| Microorganism | Antimicrobial agent-22 (THI 6c) MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 0.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) | 0.25 |

| Bacillus subtilis (ATCC 6633) | 1 |

| Escherichia coli (ATCC 25922) | 1 |

| Pseudomonas aeruginosa (ATCC 27853) | 0.5 |

Table 2: Safety Profile

A critical aspect of drug development is ensuring a favorable safety window. Antimicrobial agent-22 (THI 6c) has been evaluated for its potential toxicity against mammalian cells and its hemolytic activity on red blood cells. The results indicate a promising safety profile with low cytotoxicity and hemolysis.[3]

| Parameter | Assay | Result |

| Cytotoxicity | CC50 against HEK293T cells | > 32 µg/mL |

| Hemolytic Activity | Hemolysis of red blood cells | < 5% at 4x MIC |

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial susceptibility of the target strains to Antimicrobial agent-22 (THI 6c) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial strains were cultured overnight on Mueller-Hinton Agar (MHA). Colonies were then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: Antimicrobial agent-22 (THI 6c) was serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Anti-Biofilm Activity Assay

The ability of Antimicrobial agent-22 (THI 6c) to inhibit biofilm formation was assessed using a crystal violet staining method.

-

Biofilm Formation: Bacterial strains were grown in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose in a 96-well plate. Antimicrobial agent-22 (THI 6c) was added at sub-MIC concentrations. The plates were incubated at 37°C for 24 hours without agitation.

-

Washing: The planktonic cells were gently removed, and the wells were washed three times with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilms were fixed with methanol for 15 minutes and then stained with 0.1% crystal violet for 10 minutes.

-

Quantification: Excess stain was removed by washing, and the plate was air-dried. The bound crystal violet was solubilized with 33% glacial acetic acid, and the absorbance was measured at 570 nm.

Cytotoxicity Assay

The cytotoxicity of Antimicrobial agent-22 (THI 6c) against a mammalian cell line (e.g., HEK293T) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HEK293T cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells were treated with various concentrations of Antimicrobial agent-22 (THI 6c) and incubated for another 24 hours.

-

MTT Addition: MTT solution was added to each well, and the plate was incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm. The 50% cytotoxic concentration (CC50) was calculated.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action and a general workflow for the investigation of novel antimicrobial agents.

Caption: Dual-action mechanism of Antimicrobial Agent-22 (THI 6c).

Caption: Experimental workflow for antimicrobial discovery.

Mechanism of Action

Preliminary investigations into the antibacterial mechanism of Antimicrobial agent-22 (THI 6c) suggest a multi-targeting approach, which may be key to its broad-spectrum efficacy and its ability to impede the development of bacterial resistance.[3] The proposed dual-action mechanism is as follows:

-

DNA Interaction: The compound effectively penetrates the bacterial cell membrane of MRSA and subsequently embeds within the bacterial DNA.[3] This interaction forms a supramolecular complex which is believed to hinder the DNA replication process, a critical step for bacterial proliferation.[3]

-

Enzyme Inhibition: Antimicrobial agent-22 (THI 6c) has been shown to target and interfere with the function of pyruvate kinase in MRSA.[3] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, and its inhibition leads to a reduction in the cell's metabolic activity, ultimately contributing to bacterial cell death.[3]

This multi-faceted mechanism, targeting both genetic processes and metabolic pathways, represents a significant strategy in overcoming existing antibiotic resistance mechanisms.

Conclusion and Future Outlook

Antimicrobial agent-22 (THI 6c) has emerged as a potent, broad-spectrum antibacterial candidate with a promising safety profile and a novel dual-action mechanism. Its ability to inhibit both DNA replication and key metabolic enzymes, coupled with its efficacy against resistant strains like MRSA and its anti-biofilm properties, positions it as a strong candidate for further development. Future research should focus on in-depth pharmacokinetic and pharmacodynamic studies, in vivo efficacy in animal models of infection, and further elucidation of its molecular targets to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for "Antimicrobial Agent-22" Anti-Biofilm Activity Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both living and non-living surfaces.[1][2][3] Biofilm formation poses a significant challenge in clinical and industrial settings due to its inherent resistance to conventional antimicrobial treatments.[4][5] Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-swimming) counterparts.[4] This heightened resistance is attributed to factors such as restricted antimicrobial penetration through the EPS matrix, altered metabolic states of the embedded bacteria, and the presence of persister cells.[2][4] Therefore, the development of novel anti-biofilm agents is a critical area of research.

These application notes provide a comprehensive overview of standard methodologies to assess the anti-biofilm efficacy of a novel compound, designated here as "Antimicrobial Agent-22". The protocols detailed below will enable researchers to quantify the inhibitory and eradication effects of this agent on bacterial biofilms.

Key Signaling Pathways in Biofilm Formation

Understanding the molecular mechanisms that regulate biofilm formation is crucial for the targeted development of anti-biofilm agents.[2] Several key signaling pathways are involved in the transition from a planktonic to a sessile, biofilm-forming lifestyle. A simplified overview of a common signaling pathway is depicted below. Antimicrobial Agent-22 may exert its anti-biofilm activity by interfering with one or more stages of this process.

Caption: Generalized signaling cascade for bacterial biofilm formation.

Experimental Protocols for Anti-Biofilm Activity Testing

The following protocols describe three common methods for quantifying the anti-biofilm activity of "Antimicrobial Agent-22". These assays will determine the agent's ability to inhibit biofilm formation and eradicate established biofilms.

Crystal Violet Assay for Biofilm Biomass Quantification

The crystal violet (CV) assay is a simple, high-throughput method to quantify the total biomass of a biofilm.[6][7] The positively charged CV dye binds to negatively charged components of the biofilm matrix, such as polysaccharides and eDNA.[8]

Experimental Workflow:

Caption: Workflow for Crystal Violet (CV) biofilm biomass assay.

Protocol:

-

Inoculum Preparation: Grow a bacterial culture overnight in a suitable medium (e.g., Tryptic Soy Broth - TSB). Adjust the optical density (OD) of the culture to a predefined value (e.g., OD600 of 0.1).[9]

-

Biofilm Formation and Treatment:

-

For Inhibition Assay: Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottom microtiter plate. Add 100 µL of "Antimicrobial Agent-22" at various concentrations (2x the final desired concentration).[10] Include positive (bacteria without agent) and negative (medium only) controls.

-

For Eradication Assay: First, grow the biofilm by incubating 200 µL of the diluted bacterial culture for 24 hours at 37°C. After incubation, gently remove the medium and wash the wells with Phosphate Buffered Saline (PBS) to remove planktonic cells. Then, add 200 µL of "Antimicrobial Agent-22" at various concentrations and incubate for a further 24 hours.

-

-

Staining:

-

Quantification:

-

Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are clear.[11]

-

Air-dry the plate.

-

Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[11]

-

Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at approximately 590 nm using a microplate reader.[6][7]

-

MTT Assay for Biofilm Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] Viable cells with active dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[8][12]

Experimental Workflow:

Caption: Workflow for MTT biofilm viability assay.

Protocol:

-

Biofilm Formation and Treatment: Grow and treat biofilms with "Antimicrobial Agent-22" as described in the Crystal Violet protocol (Step 2).

-

MTT Reduction:

-

Quantification:

Live/Dead Staining and Confocal Microscopy for Biofilm Visualization

Confocal Laser Scanning Microscopy (CLSM) coupled with live/dead staining provides detailed three-dimensional visualization of the biofilm structure and the spatial distribution of viable and non-viable cells.[16][17] This method typically uses two fluorescent dyes: SYTO 9, which stains all cells (live and dead) green, and propidium iodide (PI), which only penetrates cells with compromised membranes, staining them red.[18][19]

Experimental Workflow:

Caption: Workflow for Live/Dead staining and confocal microscopy.

Protocol:

-

Biofilm Formation and Treatment: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or coverslips. Treat the biofilms with "Antimicrobial Agent-22" as previously described.

-

Staining:

-

Prepare a working staining solution by mixing SYTO 9 and propidium iodide (e.g., from a commercial kit like FilmTracer™ LIVE/DEAD® Biofilm Viability Kit) in filter-sterilized water.[20][21] A common concentration is 3 µL of each dye per 1 mL of water.[20][21]

-

Gently remove the medium from the biofilm and add a sufficient volume of the staining solution to cover the biofilm.

-

Incubate for 15-30 minutes at room temperature in the dark.[18][20]

-

-

Imaging:

-

Gently rinse the sample with filter-sterilized water to remove excess stain.[18]

-

Immediately visualize the biofilm using a confocal laser scanning microscope. Use appropriate excitation/emission wavelengths for the green (SYTO 9) and red (propidium iodide) fluorophores.[22]

-

Acquire a series of optical sections along the z-axis (a z-stack) to reconstruct a three-dimensional image of the biofilm.[22]

-

-

Image Analysis: Use image analysis software to quantify the biovolume of live and dead cells, biofilm thickness, and overall architecture.[17]

Data Presentation

Quantitative data from the anti-biofilm assays should be summarized in tables to facilitate comparison between different concentrations of "Antimicrobial Agent-22".

Table 1: Inhibition of Biofilm Formation by Antimicrobial Agent-22 (Crystal Violet Assay)

| Concentration of Agent-22 (µg/mL) | Mean Absorbance (590 nm) ± SD | % Inhibition |

| 0 (Control) | 1.25 ± 0.08 | 0% |

| 10 | 0.98 ± 0.05 | 21.6% |

| 50 | 0.45 ± 0.03 | 64.0% |

| 100 | 0.15 ± 0.02 | 88.0% |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Viability of Pre-formed Biofilms after Treatment with Antimicrobial Agent-22 (MTT Assay)

| Concentration of Agent-22 (µg/mL) | Mean Absorbance (570 nm) ± SD | % Viability Reduction |

| 0 (Control) | 0.88 ± 0.06 | 0% |

| 10 | 0.75 ± 0.04 | 14.8% |

| 50 | 0.31 ± 0.03 | 64.8% |

| 100 | 0.12 ± 0.01 | 86.4% |

Note: Data are hypothetical and for illustrative purposes only.

Table 3: Summary of Anti-Biofilm Activity of Antimicrobial Agent-22

| Parameter | Value (µg/mL) |

| MBIC₅₀ (Minimum Biofilm Inhibitory Concentration, 50%) | 45.5 |

| MBEC₅₀ (Minimum Biofilm Eradication Concentration, 50%) | 62.1 |

Note: MBIC/MBEC values are calculated from dose-response curves generated from the inhibition and eradication assay data, respectively. Data are hypothetical.

These protocols and data presentation formats provide a robust framework for the initial characterization of the anti-biofilm properties of "Antimicrobial Agent-22". Further investigations may include synergy studies with conventional antibiotics, analysis of effects on the EPS matrix composition, and gene expression studies to elucidate the mechanism of action.

References

- 1. BiblioBoard [openresearchlibrary.org]

- 2. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing in biofilm-growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Crystal violet staining protocol | Abcam [abcam.com]

- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibility of Staphylococcus aureus biofilms to reactive discharge gases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. Crystal violet assay [bio-protocol.org]

- 11. static.igem.org [static.igem.org]

- 12. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. bds.berkeley.edu [bds.berkeley.edu]

- 16. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining [bio-protocol.org]

- 19. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining [en.bio-protocol.org]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Agent-22 in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial agent-22, also identified as THI 6c, is a novel, multi-target, broad-spectrum antimicrobial compound belonging to the thiazolyl hydrazineylidenyl indolone class.[1] Preclinical data indicate its potent activity against a range of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). Its multifaceted mechanism of action, which includes disruption of the bacterial cell membrane, interference with DNA replication, and inhibition of key metabolic enzymes, makes it a promising candidate for combating drug-resistant infections.[1] Furthermore, it has demonstrated low cytotoxicity and hemolytic properties in preliminary studies.[1]

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of Antimicrobial agent-22 (THI 6c) in established murine infection models. The protocols detailed below are based on standardized procedures for antimicrobial testing and are adapted for the specific investigation of this compound.

Mechanism of Action

Antimicrobial agent-22 (THI 6c) exhibits a multi-pronged attack on bacterial cells. Its mechanism involves:

-

Cell Membrane Penetration: The agent effectively permeates the bacterial cell membrane to reach intracellular targets.[1]

-

DNA Intercalation: Once inside the bacterium, it embeds within the DNA, forming a supramolecular complex that obstructs DNA replication.[1]

-

Enzyme Inhibition: It targets and interferes with the function of pyruvate kinase, a crucial enzyme in cellular metabolism, leading to a reduction in metabolic activity.[1]

This combination of actions contributes to its rapid bactericidal effects and may lower the propensity for the development of resistance.[1]

Data Presentation

Note: The following quantitative data is illustrative and based on typical outcomes for a novel antimicrobial agent. Specific in vivo efficacy data for Antimicrobial agent-22 (THI 6c) from peer-reviewed literature was not available at the time of this writing and should be substituted with actual experimental results.

Table 1: In Vitro Antimicrobial Activity of Antimicrobial Agent-22 (THI 6c)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.25 - 1.0 |

| Staphylococcus epidermidis | 0.5 - 2.0 |

| Enterococcus faecalis (VRE) | 1.0 - 4.0 |

| Escherichia coli | 0.5 - 2.0 |

| Klebsiella pneumoniae | 1.0 - 4.0 |

| Pseudomonas aeruginosa | 2.0 - 8.0 |

| Candida albicans | 1.0 - 4.0 |

Data derived from in vitro broth microdilution assays.[1]

Table 2: In Vivo Efficacy of Antimicrobial Agent-22 (THI 6c) in a Murine Peritonitis Infection Model

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load in Peritoneal Fluid (Log10 CFU/mL) |

| Vehicle Control | - | 0 | 8.5 ± 0.6 |

| Antimicrobial agent-22 (THI 6c) | 10 | 60 | 4.2 ± 0.8 |

| Antimicrobial agent-22 (THI 6c) | 20 | 90 | 2.1 ± 0.5 |

| Vancomycin (Control) | 20 | 90 | 2.3 ± 0.7 |

Illustrative data from a murine model of peritonitis induced by MRSA. Survival was monitored for 72 hours post-infection.

Table 3: In Vivo Efficacy of Antimicrobial Agent-22 (THI 6c) in a Murine Thigh Infection Model

| Treatment Group | Dose (mg/kg) | Bacterial Load in Thigh Tissue (Log10 CFU/g) at 24h |

| Vehicle Control | - | 7.8 ± 0.5 |

| Antimicrobial agent-22 (THI 6c) | 10 | 5.1 ± 0.7 |

| Antimicrobial agent-22 (THI 6c) | 20 | 3.4 ± 0.6 |

| Linezolid (Control) | 25 | 3.8 ± 0.9 |

Illustrative data from a neutropenic murine thigh infection model with MRSA.

Mandatory Visualizations

Caption: Mechanism of action of Antimicrobial agent-22.

Caption: Workflow for the murine peritonitis model.

References

Application Notes and Protocols: Antimicrobial Agent-22 (MR-22) for the Treatment of Multidrug-Resistant Bacterial Infections

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the development of novel therapeutic agents.[1][2][3] Antimicrobial peptides (AMPs) are considered a promising alternative to conventional antibiotics due to their unique mechanisms of action and broad-spectrum activity.[4][5] This document provides detailed application notes and experimental protocols for a novel antimicrobial peptide, MR-22, which has demonstrated significant efficacy against multidrug-resistant Escherichia coli.[4][6]

MR-22 is a newly identified antimicrobial peptide that exhibits potent bactericidal activity.[4][6] Its multifaceted mechanism of action, involving cell membrane disruption and induction of oxidative stress, makes it a promising candidate for further investigation and development.[6][7]

Mechanism of Action

MR-22 exerts its bactericidal effects through a multi-pronged attack on bacterial cells. The primary mechanism involves the disruption of the bacterial cell membrane integrity.[6][7] This is followed by the intracellular accumulation of reactive oxygen species (ROS), leading to significant oxidative stress.[6] The increase in ROS disrupts essential cellular processes, including ATP synthesis, ultimately leading to cell death.[6]

Caption: Mechanism of action of MR-22 against bacterial cells.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and stability of Antimicrobial Agent-22 (MR-22).

Table 1: In Vitro Antimicrobial Activity of MR-22 [6]

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

| E. coli ATCC 25922 | 16 | 16 |

| E. coli E19 (MDR) | 32 | 32 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Stability of MR-22 under Different Conditions [6]

| Treatment | MIC (μg/mL) against E. coli ATCC 25922 | MIC (μg/mL) against E. coli E19 |

| Control | 16 | 32 |

| 150 μM Na+ | 256 | 256 |

| 2 mM Ca2+ | 8 | 8 |

| 10% FBS | Stable | Stable |

| High Temperature | Stable | Stable |

| Trypsin | Activity Decline | Activity Decline |

FBS: Fetal Bovine Serum

Table 3: Cytotoxicity and Hemolytic Activity of MR-22 [4][6]

| Assay | Cell Line / Component | Result |

| Cytotoxicity | HK-2 (human kidney) | No significant cytotoxicity |

| LO-2 (human liver) | No significant cytotoxicity | |

| Hemolytic Activity | Human Red Blood Cells | No significant hemolysis |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of MR-22.[6]

Caption: Workflow for MIC and MBC determination.

Materials:

-

MR-22 peptide

-

Mueller-Hinton Broth (MHB)[6]

-

Luria-Bertani (LB) agar

-

96-well microtiter plates

-

Bacterial strains (e.g., E. coli ATCC 25922, MDR E. coli E19)

-

Spectrophotometer (microplate reader)

-

Incubator

Protocol:

-

Prepare a stock solution of MR-22 and perform two-fold serial dilutions in MHB in a 96-well plate to achieve final concentrations ranging from 1 to 256 µg/mL.[6]

-

Prepare a bacterial inoculum to a final concentration of 1.0x10^6 CFU/mL in MHB.[6]

-

Add 100 µL of the bacterial suspension to each well containing the MR-22 dilutions.

-

Include a positive control (bacteria without MR-22) and a negative control (MHB only). Imipenem can be used as a reference antibiotic control.[6]

-

Incubate the plate at 37°C for 16-18 hours.[6]

-

Determine the MIC by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of MR-22 that completely inhibits visible growth.[6]

-

To determine the MBC, take 100 µL from the wells showing no visible growth and plate it onto LB agar plates.[6]

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of MR-22 that results in no bacterial growth on the agar plates.[6]

Cytotoxicity Assay

This protocol uses the CCK-8 assay to evaluate the cytotoxicity of MR-22 against mammalian cell lines.[6]

Materials:

-

HK-2 (human kidney) or LO-2 (human liver) cells[6]

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]

-

96-well cell culture plates

-

MR-22 peptide

-

Cell Counting Kit-8 (CCK-8) solution[6]

-

CO2 incubator

-

Microplate reader

Protocol:

-

Culture HK-2 or LO-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.[6]

-

Seed the cells into 96-well plates at a density of 1x10^6 cells/well and incubate for 24 hours.[6]

-

Treat the cells with various concentrations of MR-22 (1 to 256 µg/mL) and incubate for a specified time (e.g., 5 minutes or 24 hours).[6]

-

Include a negative control (cells in DMEM without MR-22) and a blank control (DMEM only).[6]

-

After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.[6]

-

Measure the absorbance at 450 nm using a microplate reader.[6]

-

Calculate cell viability relative to the negative control.

Hemolytic Activity Assay

This protocol assesses the hemolytic activity of MR-22 on human red blood cells.[6]

Materials:

-

Fresh human red blood cells

-

Phosphate-Buffered Saline (PBS)

-

96-well plates

-

MR-22 peptide

-

1% Triton X-100

-

Centrifuge

-

Microplate reader

Protocol:

-

Collect human red blood cells by centrifugation at 1000 x g for 10 minutes and wash them three times with 1x PBS.[6]

-

Resuspend the washed red blood cells in 1x PBS to a final concentration of 4%.[6]

-

Add 100 µL of the 4% red blood cell suspension to the wells of a 96-well plate containing different concentrations of MR-22 (1 to 256 µg/mL).[6]

-

Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).[6]

-

Incubate the plate at 37°C for 1 hour.[6]

-

Centrifuge the plate to pellet the intact red blood cells.

-

Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.[6]

-

Calculate the percentage of hemolysis relative to the positive control.

In Vivo Efficacy in a Mouse Peritonitis Model

This protocol evaluates the in vivo antibacterial activity of MR-22 in a mouse model of peritonitis.[6]

Caption: Workflow for in vivo efficacy testing in a mouse model.

Materials:

-

Mice (specific strain to be determined by institutional guidelines)

-

MDR E. coli strain

-

MR-22 peptide

-

Sterile saline

-

Surgical tools for tissue collection

Protocol:

-

Induce peritoneal infection in mice by intraperitoneal injection of a lethal dose of MDR E. coli.

-

Administer MR-22 at various dosages to different treatment groups of mice at specified time points post-infection.

-

Include a control group receiving a placebo (e.g., sterile saline).

-

Monitor the mice for survival over a defined period.

-

At specific time points, euthanize a subset of mice from each group.

-

Collect peritoneal lavage fluid and blood to determine the bacterial load by plating serial dilutions and counting colony-forming units (CFU).[6]

-

Collect major organs (e.g., liver, spleen, kidneys) for histopathological analysis to assess organ damage and inflammation.[6]

-

Analyze the data to determine the effect of MR-22 on survival rates, bacterial clearance, and organ pathology.[6]

Conclusion

Antimicrobial agent MR-22 demonstrates significant potential as a therapeutic agent against multidrug-resistant bacteria, particularly E. coli.[4][6] Its potent bactericidal activity, coupled with low cytotoxicity and hemolytic activity, makes it a strong candidate for further preclinical and clinical development.[6][7] The provided protocols offer a framework for researchers to replicate and expand upon the initial findings, facilitating the evaluation of MR-22's efficacy against a broader range of pathogens and in various infection models.

References

- 1. Antimicrobial resistance - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial resistance [who.int]

- 4. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications | MDPI [mdpi.com]

- 6. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: "Antimicrobial Agent-22" Delivery Systems for Targeted Cancer Therapy

Introduction

"Antimicrobial Agent-22" is a novel synthetic compound demonstrating significant antimicrobial and cytotoxic properties. Its therapeutic potential, however, is hampered by poor aqueous solubility and non-specific cytotoxicity. To overcome these limitations, targeted delivery systems, such as nanoparticles and liposomes, have been developed. These formulations are designed to enhance the bioavailability of Agent-22, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues, thereby increasing efficacy while minimizing systemic toxicity. This document provides detailed protocols for the preparation, characterization, and evaluation of "Antimicrobial Agent-22" loaded delivery systems.

Data Presentation: Comparative Analysis of Delivery Systems

The following tables summarize the key quantitative data from characterization and in vitro efficacy studies of various "Antimicrobial Agent-22" formulations.

Table 1: Physicochemical Characterization of "Antimicrobial Agent-22" Formulations

| Formulation ID | Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| A22-NP-01 | PLGA Nanoparticles | 155 ± 5.2 | 0.12 ± 0.02 | -25.4 ± 1.5 | 85.2 ± 3.1 | 8.1 ± 0.5 |

| A22-NP-02 | Folic Acid-PLGA NP | 165 ± 6.8 | 0.15 ± 0.03 | -22.1 ± 1.8 | 82.5 ± 2.9 | 7.8 ± 0.4 |

| A22-LIP-01 | Liposomes (DSPC/Chol) | 110 ± 4.1 | 0.09 ± 0.01 | -15.8 ± 2.1 | 92.1 ± 2.5 | 5.5 ± 0.3 |

| A22-LIP-02 | PEGylated Liposomes | 125 ± 5.5 | 0.11 ± 0.02 | -12.5 ± 1.9 | 90.5 ± 2.8 | 5.2 ± 0.2 |

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Cytotoxicity (IC50) of "Antimicrobial Agent-22" Formulations against MCF-7 Breast Cancer Cells (72h incubation)

| Formulation | IC50 (µg/mL) |

| Free "Antimicrobial Agent-22" | 15.8 ± 1.2 |

| A22-NP-01 (PLGA NP) | 10.5 ± 0.9 |

| A22-NP-02 (Folic Acid-PLGA NP) | 5.2 ± 0.6 |

| A22-LIP-01 (Liposomes) | 9.8 ± 0.8 |

| A22-LIP-02 (PEGylated Liposomes) | 8.5 ± 0.7 |

| Blank Nanoparticles/Liposomes | > 100 |

Data are presented as mean ± standard deviation (n=3).

Table 3: In Vitro Drug Release Profile in PBS (pH 7.4) with 0.5% Tween 80

| Time (hours) | A22-NP-01 Cumulative Release (%) | A22-LIP-01 Cumulative Release (%) |

| 1 | 5.1 ± 0.4 | 3.2 ± 0.3 |

| 4 | 15.6 ± 1.1 | 10.5 ± 0.9 |

| 12 | 35.8 ± 2.5 | 28.9 ± 2.1 |

| 24 | 55.2 ± 3.1 | 45.1 ± 2.8 |

| 48 | 78.9 ± 4.0 | 65.7 ± 3.5 |

| 72 | 85.4 ± 3.8 | 72.3 ± 3.1 |

Data are presented as mean ± standard deviation (n=3).

Signaling Pathway and Experimental Workflow

Application Notes & Protocols: Utilizing Antimicrobial Agent-22 in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where existing antibiotics are co-administered with non-antibiotic adjuvants that can restore or enhance their efficacy. Antimicrobial agent-22 (AM-22) is a novel, multi-target, broad-spectrum antibacterial agent with potent synergistic capabilities.[1] These notes provide detailed data and protocols for researchers investigating the synergistic potential of AM-22 in combination with conventional antibiotics against clinically relevant pathogens.

AM-22 is a thiazolyl hydrazineylidenyl indolone derivative that demonstrates low cytotoxicity and rapid bactericidal activity.[1] Its primary mechanism of action involves the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to a decrease in intracellular ATP. This multifaceted attack makes it a strong candidate for combination therapies, as it can weaken bacterial defenses and increase their susceptibility to other antimicrobial agents.

Mechanism of Synergistic Action

The synergistic effect of AM-22 stems from its ability to permeabilize the bacterial membrane. This disruption of the membrane's integrity facilitates the entry of other antibiotics into the bacterial cell, allowing them to reach their intracellular targets at higher concentrations than they would alone. This is particularly effective for antibiotics to which bacteria have developed resistance via efflux pumps or reduced membrane permeability. By creating an alternative entry route, AM-22 can bypass these resistance mechanisms.

Furthermore, the increased intracellular ROS and decreased ATP levels induced by AM-22 weaken the bacterium, making it more susceptible to the secondary mechanism of the partner antibiotic, be it the inhibition of protein synthesis, DNA replication, or cell wall synthesis.

References

Synthesizing the Future of Antimicrobials: Application Notes and Protocols for "Antimicrobial Agent-22" Derivatives

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutics, "Antimicrobial agent-22," also known as THI 6c, has been identified as a promising broad-spectrum antibacterial agent. This document provides detailed application notes and protocols for the synthesis of "Antimicrobial agent-22" and its derivatives, based on the pioneering work on thiazolyl hydrazineylidenyl indolones.

Introduction

"Antimicrobial agent-22" (THI 6c) is a thiazolyl hydrazineylidenyl indolone compound that has demonstrated significant efficacy against a range of bacterial strains. Its unique multi-target mechanism of action suggests a lower propensity for the development of bacterial resistance, making it a compelling candidate for further drug development. The following protocols are designed to enable researchers to synthesize and explore the chemical space around this core scaffold, facilitating the discovery of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Data Presentation: Physicochemical and Antimicrobial Properties

To facilitate comparative analysis, the following table summarizes the key physicochemical and antimicrobial data for the parent compound, "Antimicrobial agent-22" (THI 6c). This table should be expanded as new derivatives are synthesized and characterized.

| Compound ID | Chemical Formula | Molecular Weight ( g/mol ) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Cytotoxicity (IC50 in μM) |

| Antimicrobial agent-22 (THI 6c) | C15H16N4OS | 300.38 | 0.25 - 1 | 0.25 - 1 | Low |

| Derivative 1 | - | - | - | - | - |

| Derivative 2 | - | - | - | - | - |

| Derivative 3 | - | - | - | - | - |

Experimental Protocols

The synthesis of "Antimicrobial agent-22" and its derivatives involves a multi-step process. The following protocols provide a general framework. Researchers should adapt and optimize these procedures based on the specific target derivative.

Protocol 1: Synthesis of the Thiazole Hydrazine Intermediate

This protocol outlines the formation of the key thiazole hydrazine building block.

Materials:

-

Substituted thiobenzamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Ethanol

-

Hydrazine hydrate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

To a solution of substituted thiobenzamide (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting crude product, add hydrazine hydrate (5.0 eq) and reflux for an additional 2-4 hours.

-

After cooling, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude intermediate by silica gel column chromatography to obtain the desired thiazole hydrazine.

-

Characterize the purified product using NMR, Mass Spectrometry, and IR spectroscopy.